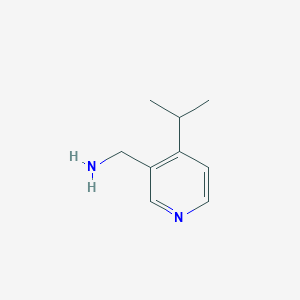
(4-Isopropylpyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Isopropylpyridin-3-yl)methanamine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, featuring an isopropyl group at the 4-position and a methanamine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropylpyridin-3-yl)methanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-isopropylpyridine with formaldehyde and ammonia, which yields the desired methanamine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types:
Biologische Aktivität
(4-Isopropylpyridin-3-yl)methanamine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological targets, which may lead to therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The compound's molecular formula is C11H16N2, with a molecular weight of 176.26 g/mol. Its IUPAC name is this compound. The structural characteristics of this compound facilitate its interaction with various biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=CC=CN=C1C(C)N |
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity, particularly in the central nervous system and immune responses. It interacts with neurotransmitter receptors and enzymes, influencing various signaling pathways.
- Receptor Modulation : The compound has shown potential as a modulator of the C5a receptor, which plays a significant role in inflammatory responses and immune system regulation .
- Neurotransmitter Interaction : Studies indicate that its structural similarities to known neurotransmitter agents may allow it to affect pathways related to pain perception and mood regulation .
Pharmacological Studies
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Specific studies have highlighted:
- Anti-inflammatory Effects : In animal models, the compound demonstrated significant reduction in inflammation markers, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .
- Analgesic Activity : It has been evaluated for pain relief in preclinical studies, showing efficacy comparable to standard analgesics in tail-flick tests .
Case Studies
- Study on Inflammatory Diseases : A study published in 2019 explored the effects of this compound on models of ischemia-reperfusion injury. Results indicated that treatment with this compound significantly reduced tissue damage and inflammation markers compared to control groups .
- Pain Management Research : A recent investigation assessed the analgesic properties of the compound using various pain models in rodents. Findings revealed that it effectively reduced pain responses, supporting its potential as a therapeutic agent for chronic pain management .
Comparative Analysis
To provide context regarding the biological activity of this compound, a comparison with similar compounds is useful:
Eigenschaften
IUPAC Name |
(4-propan-2-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-3-4-11-6-8(9)5-10/h3-4,6-7H,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULZFPIWMJYLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














